Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate
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Overview
Description
Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate is a heterocyclic compound with the molecular formula C7H6N2O2S and a molecular weight of 182.2 g/mol . This compound features a fused ring system combining a thieno ring and an imidazole ring, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of amido-nitriles with suitable reagents to form the desired imidazole ring . The reaction conditions often include the use of nickel catalysts, mild temperatures, and the presence of dehydrating agents to facilitate cyclization and formation of the imidazole ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thiols or amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .
Scientific Research Applications
Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to active sites or modulate the activity of target proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 3H-thieno[2,3-d]imidazole-4-carboxylate: Similar in structure but with a different position of the carboxylate group.
Methyl 3H-thieno[2,3-d]imidazole-6-carboxylate: Another isomer with the carboxylate group at a different position.
Methyl 3H-thieno[2,3-d]imidazole-5-sulfonate: A sulfonate derivative with different chemical properties.
Uniqueness
Methyl 3H-thieno[2,3-d]imidazole-5-carboxylate is unique due to its specific ring fusion and functional group positioning, which confer distinct chemical reactivity and biological activity compared to its isomers and derivatives. This uniqueness makes it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
methyl 1H-thieno[2,3-d]imidazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O2S/c1-11-7(10)5-2-4-6(12-5)9-3-8-4/h2-3H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEDPJABIHESQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)N=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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